molecular formula C12H9NO2 B13001122 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbaldehyde

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B13001122
M. Wt: 199.20 g/mol
InChI Key: UNLIYDHMCVEOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbaldehyde: is a heterocyclic compound with the molecular formula C12H9NO2 It is a derivative of dihydropyridine, which is a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of an aldehyde with a β-ketoester in the presence of ammonia or an amine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid
  • Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate
  • 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Uniqueness

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

2-oxo-6-phenyl-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C12H9NO2/c14-8-10-6-7-11(13-12(10)15)9-4-2-1-3-5-9/h1-8H,(H,13,15)

InChI Key

UNLIYDHMCVEOMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(=O)N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.